2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an allyl group, a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-triazol-3-yl group, and a thioacetic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, benzodioxol carboxamide derivatives were synthesized and characterized via HRMS, 1H-, 13C-APT-NMR, and MicroED .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. While specific structural data for this compound was not found, similar compounds have been characterized using techniques such as IR (FTIR/FTNIR-ATR) analysis .Scientific Research Applications
Synthesis and Biological Activities
- Compounds containing the 1,2,4-triazole ring, similar to the chemical structure , have been synthesized and evaluated for their analgesic-anti-inflammatory and antimicrobial activities. For instance, compounds with variations of this core structure exhibited high activity in analgesic-anti-inflammatory applications but were mostly inactive against bacteria and fungi (Umut Salgın-Gökşen et al., 2007)
Antitubercular Agents
- A series of derivatives, incorporating elements similar to the target compound, showed significant antitubercular activity against Mycobacterium tuberculosis, with some compounds identified as bactericidal at specific concentrations. These findings highlight the potential utility of such compounds in addressing tuberculosis (Fauzia Mir et al., 2014).
Chemical Properties and Applications
- Investigations into the chemical properties of related compounds have led to the development of new synthetic routes and applications, such as the use of polyethylene glycol conjugates of benzoxazolon-3-yl-acetic acid derivatives for specific enzymatic reactions, offering a method for producing new chemical entities (Z. Mincheva et al., 1994).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-3-n-fused heteroaryl indoles, have shown activity against various cancer cell lines . Furthermore, the 1,2,4-triazolethione moiety in the compound is known to interact with viral enzymes like reverse transcriptase (RT), integrase (IN), and protease (PR) .
Mode of Action
For instance, 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . For instance, 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells .
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-2-5-17-13(15-16-14(17)22-7-12(18)19)9-3-4-10-11(6-9)21-8-20-10/h2-4,6H,1,5,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBAHECQDPGWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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